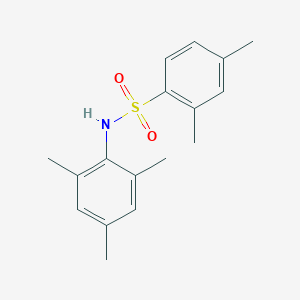

N-mesityl-2,4-dimethylbenzenesulfonamide

描述

N-Mesityl-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the nitrogen of a 2,4-dimethylbenzenesulfonamide scaffold. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties .

属性

分子式 |

C17H21NO2S |

|---|---|

分子量 |

303.4g/mol |

IUPAC 名称 |

2,4-dimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C17H21NO2S/c1-11-6-7-16(13(3)8-11)21(19,20)18-17-14(4)9-12(2)10-15(17)5/h6-10,18H,1-5H3 |

InChI 键 |

OZDVVPJZSZZLBC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |

规范 SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)C |

产品来源 |

United States |

相似化合物的比较

Substituent Effects on Physical Properties

Melting Points and Physical State:

- N-(1-Benzyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3aa): Melting point 99–101°C (white solid) .

- N-(3-(Cyclohex-1-en-1-yl)imidazo[1,2-a]pyridin-2-yl)-N,4-dimethylbenzenesulfonamide (3as): Higher melting point (211–213°C), attributed to the rigid imidazopyridine and cyclohexenyl groups .

- N-(6-Chloro-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3qa): Chloro substitution results in a moderate melting point (128–129°C) .

- N-(6-Bromo-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3ra): Bromo substituent increases melting point to 146–148°C, reflecting stronger intermolecular interactions .

- N-(5-Cyano-1-methyl-1H-indol-2-yl)-N,4-dimethylbenzenesulfonamide (3oa): Cyano group elevates melting point to 153–154°C due to dipole-dipole interactions .

- N-(1-Benzo[b]thiophen-2-yl)-2-cyclohexylethyl)-N,4-dimethylbenzenesulfonamide (21): Exists as a colorless oil, demonstrating that bulky substituents (e.g., cyclohexyl, thiophene) reduce crystallinity .

Key Insight: Electron-withdrawing groups (e.g., Br, CN) and rigid aromatic systems (e.g., imidazopyridine) increase melting points, while bulky aliphatic substituents favor liquid/oil states .

Spectral and Structural Characterization

Commercial and Industrial Relevance

- Market Availability: CAS-registered analogs (e.g., CAS 124772-05-0) are marketed for research, with detailed reports on production capacities and regional demand .

- Specialty Chemicals: Rare derivatives (e.g., STK726861) are supplied by vendors like Vitas-M Chemical, highlighting niche applications in drug discovery .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。